

Physicochemical properties of azaspiro[3.5]nonane linkers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Cat. No.:	B585454

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of Azaspiro[3.5]nonane Linkers

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional scaffolds is paramount to escaping the "flatland" of traditional aromatic compounds.^[1] Spirocyclic systems, characterized by two rings fused at a single atom, offer inherent structural rigidity and defined exit vectors, making them highly attractive building blocks in drug discovery.^{[1][2]} The incorporation of spirocycles can significantly enhance the fraction of sp³-hybridized carbons (F_{sp}³), a parameter correlated with successful clinical translation, by modulating key physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.^[2]

This guide focuses on the azaspiro[3.5]nonane core, a valuable scaffold increasingly utilized as a versatile linker in various therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and as a core element in G protein-coupled receptor (GPCR) agonists.^{[3][4]} Its unique topology provides a rigid, non-planar structure that can optimize the spatial orientation of pharmacophoric elements, potentially improving potency, selectivity, and pharmacokinetic profiles.^{[5][6]} This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key physicochemical properties of the azaspiro[3.5]nonane scaffold, detailed experimental

protocols for their determination, and visualizations of relevant biological and experimental workflows.

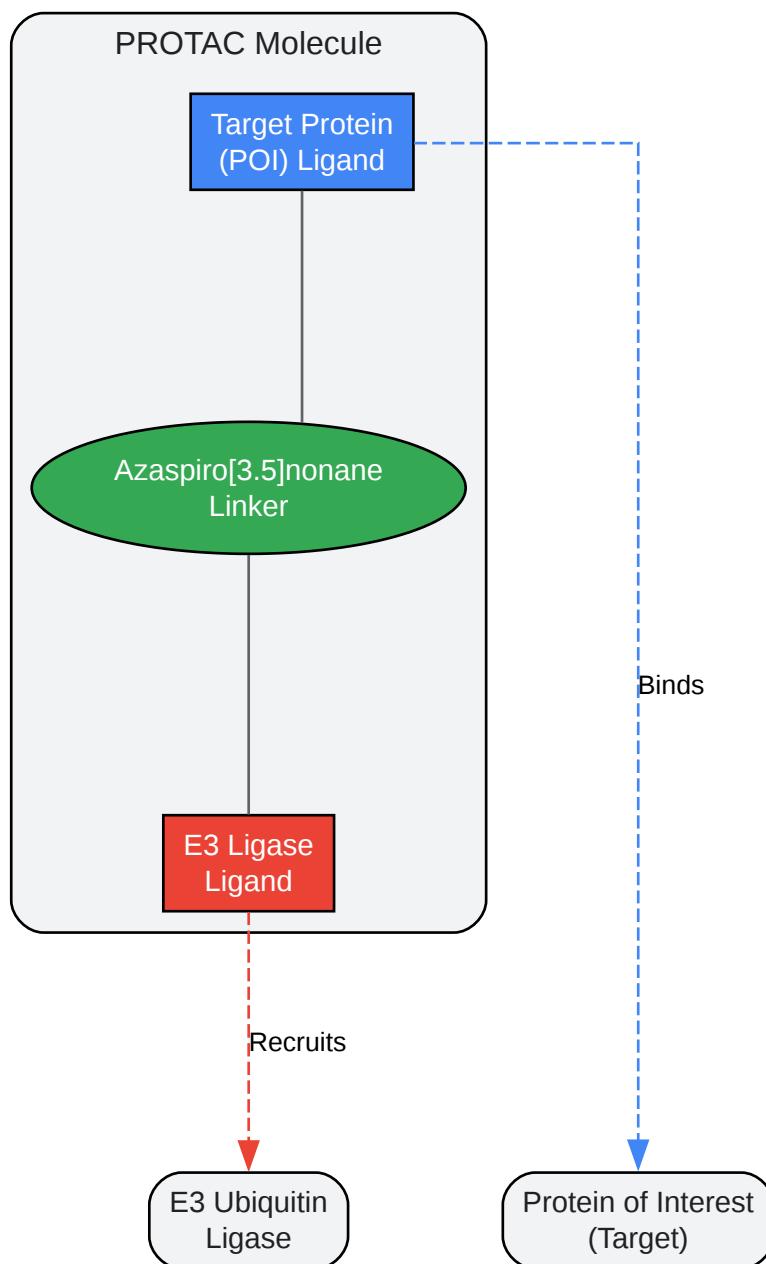
Quantitative Physicochemical Properties

The fundamental physicochemical properties of a scaffold are critical determinants of its potential to be developed into a drug candidate with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[\[1\]](#)[\[7\]](#) The following table summarizes key computed properties for 7-azaspiro[3.5]nonane, a commonly referenced isomer. It is important to note that these values are computationally predicted and may vary from experimental results.[\[1\]](#)

Table 1: Computed Physicochemical Properties of 7-Azaspiro[3.5]nonane

Property	Value	Reference
Molecular Formula	C₈H₁₅N	[1]
Molecular Weight	125.21 g/mol	[1]
Predicted pKa (strongest basic)	10.5	[1]
Predicted XLogP3	1.8	[1]
Predicted Water Solubility	15.5 g/L	[1]
Topological Polar Surface Area (TPSA)	12 Å ²	[1]

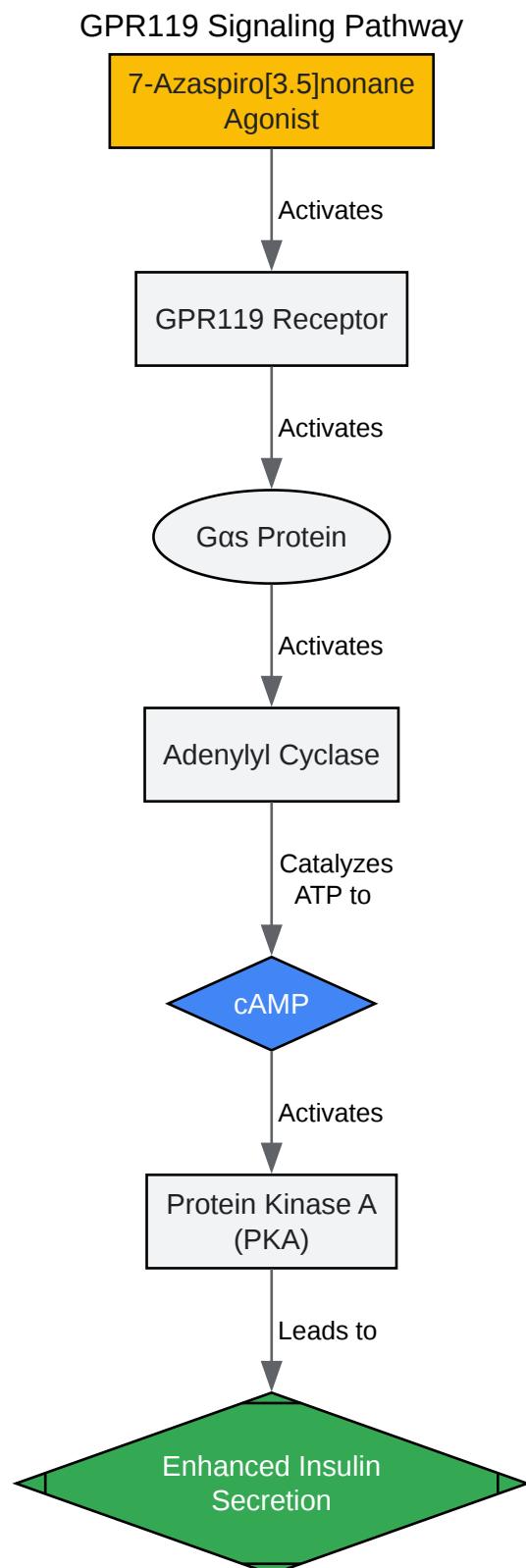
| Complexity | 97.1 |[\[1\]](#) |


Key Observations:

- The low topological polar surface area suggests good potential for cell permeability.[\[1\]](#)
- The predicted aqueous solubility is favorable.[\[1\]](#)
- As a linker, the azaspiro[3.5]nonane scaffold contributes to the overall three-dimensionality of a molecule, which can improve drug-like properties.[\[8\]](#) The replacement of traditional six-

membered rings like piperidine or morpholine with azaspirocycles has been shown to decrease lipophilicity and improve metabolic stability.[2][5]

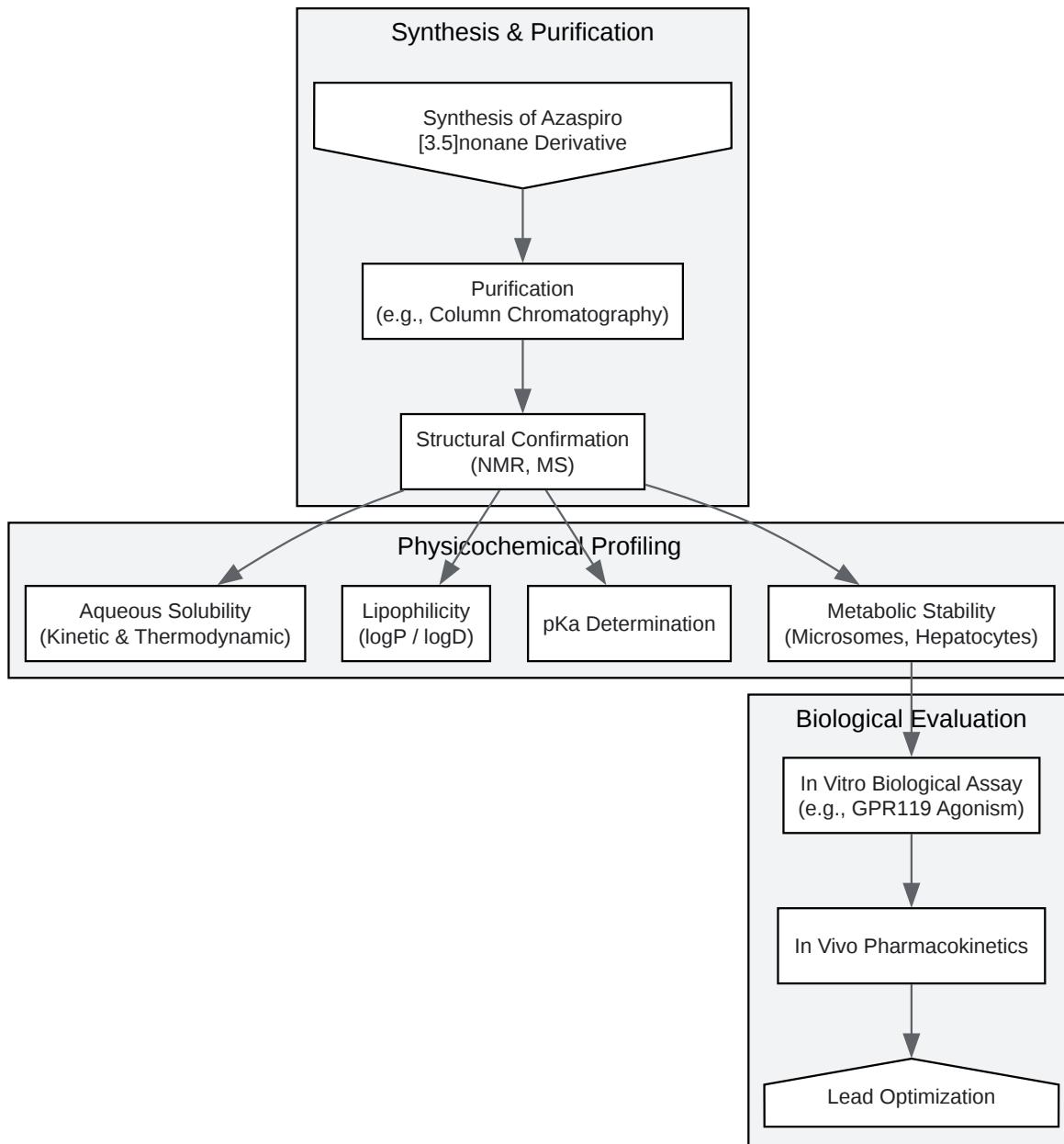
Core Applications and Logical Frameworks


The rigid structure of the azaspiro[3.5]nonane linker is particularly advantageous in the design of heterobifunctional molecules like PROTACs, where precise control over the distance and orientation between a target protein ligand and an E3 ligase ligand is critical for inducing targeted protein degradation.[9][10]

[Click to download full resolution via product page](#)

Fig. 1: Structure of a PROTAC with an azaspiro[3.5]nonane linker.

Derivatives of 7-azaspiro[3.5]nonane have also been successfully developed as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes. [4][11] The spirocyclic core orients the interacting moieties for optimal binding.[11] Activation of GPR119, which is coupled to the Gαs protein, stimulates a signaling cascade that enhances insulin secretion.[11]



[Click to download full resolution via product page](#)

Fig. 2: GPR119 signaling activated by a 7-azapiro[3.5]nonane agonist.

Experimental Protocols

Accurate determination of physicochemical properties is essential for lead optimization.^[7] The following sections detail standardized protocols for key experimental assays.

[Click to download full resolution via product page](#)

Fig. 3: Generalized workflow for synthesis and evaluation of scaffolds.

Aqueous Solubility Determination

Low aqueous solubility can lead to unreliable in vitro results and poor bioavailability.[12][13] Both kinetic and thermodynamic solubility assays are crucial.

a) Kinetic Solubility Assay (Turbidimetric Method) This high-throughput method is ideal for early-stage discovery.[12][14]

- Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96- or 384-well microplate to achieve a range of final concentrations (e.g., 1-200 μ M). The final DMSO concentration should be kept low (e.g., 1-2%).
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
- Precipitation Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[13][14]
- Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed, defined by a validated turbidity threshold.[15]

b) Thermodynamic Solubility Assay (Shake-Flask Method) Considered the "gold standard," this method measures solubility at equilibrium and is used in later-stage development.[13][14]

- Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing a precise volume of aqueous buffer (pH 7.4).
- Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [13]

- Phase Separation: After incubation, separate the solid and liquid phases by filtration or high-speed centrifugation.[12]
- Concentration Measurement: Accurately determine the concentration of the dissolved compound in the clear supernatant (the saturated solution) using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[12][13] A calibration curve with known standards is used for quantification.

Lipophilicity Determination (logP and logD)

Lipophilicity is a critical parameter influencing ADME properties.[16] LogP is the partition coefficient of a neutral compound between octanol and water, while logD is the distribution coefficient at a specific pH for ionizable compounds.[17]

a) Shake-Flask Method This traditional method is considered the most accurate for determining logP/logD.[16][18]

- Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., water for logP, PBS pH 7.4 for logD) and vice-versa by mixing them vigorously and allowing the phases to separate.
- Partitioning: Dissolve a small, known amount of the test compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.
- Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Concentration Analysis: Determine the concentration of the compound in each phase using HPLC or another suitable analytical technique.[18]
- Calculation: Calculate logP or logD using the formula: $\log P$ (or $\log D$) = \log_{10} ([concentration in octanol] / [concentration in aqueous phase]).[16]

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method This is a faster, indirect method for estimating logP.[17][19]

- Calibration: Inject a series of standard compounds with known logP values onto a C18 RP-HPLC column.
- Retention Time Measurement: Measure the retention time (t_R) for each standard and the void time (t_0). Calculate the retention factor (k) for each standard using the formula: $k = (t_R - t_0) / t_0$.
- Calibration Curve: Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.
- Sample Analysis: Inject the azaspiro[3.5]nonane test compound under the identical chromatographic conditions and determine its retention factor.
- logP Estimation: Use the calibration curve to interpolate the logP value of the test compound from its measured retention factor.

pKa Determination

The ionization constant (pKa) is crucial for understanding a compound's solubility, absorption, and receptor interactions, especially for nitrogen-containing heterocycles.[7][20]

UV-Metric Titration Method in 96-Well Plate Format This method is suitable for medium-throughput screening.[18]

- Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).
- Sample Preparation: In a 96-well UV-transparent microtiter plate, add the test compound (from a DMSO stock) to each buffer to a final, constant concentration.
- Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each well using a plate reader.
- Data Analysis: The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. This point is identified by analyzing the

changes in the UV absorbance spectrum as a function of pH. Plotting absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH will yield a sigmoidal curve, from which the pKa can be determined.

Metabolic Stability Assay

This assay measures the rate of compound depletion by metabolic enzymes to predict in vivo clearance.[21][22]

Liver Microsomal Stability Assay This assay primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[21][23]

- **Reagent Preparation:** Prepare an incubation mixture containing liver microsomes (from human or other species) and a NADPH-generating system (cofactor for CYP enzymes) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- **Initiation of Reaction:** Pre-warm the microsomal mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 μ M).
- **Time-Point Sampling:** Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Reaction Quenching:** Immediately stop the metabolic reaction in each aliquot by adding a cold quenching solution, such as acetonitrile containing an internal standard.
- **Sample Processing:** Centrifuge the quenched samples to precipitate the proteins.
- **LC/MS Analysis:** Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
- **Data Analysis:** Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life ($t_{1/2}$) can be calculated as $t_{1/2} = 0.693 / k$, and the intrinsic clearance (Cl_int_) can be determined.[22][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.tocris.com [resources.tocris.com]
- 10. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. acdlabs.com [acdlabs.com]
- 17. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]

- 21. Metabolic Stability Assays [merckmillipore.com]
- 22. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Physicochemical properties of azaspiro[3.5]nonane linkers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585454#physicochemical-properties-of-azaspiro-3-5-nonane-linkers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com